1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol
Description
Overview of Tetrahydroisoquinoline Alkaloids and their Research Significance
Tetrahydroisoquinoline (THIQ) alkaloids represent a large and diverse family of natural and synthetic compounds characterized by the 1,2,3,4-tetrahydroisoquinoline (B50084) core structure. nih.govnih.gov These alkaloids are widely distributed in nature, particularly in plant species, but have also been identified in mammals. le.ac.ukresearchgate.net The research significance of THIQ alkaloids is rooted in their broad spectrum of biological activities, which has made them a focal point in medicinal chemistry and pharmacology. researchgate.netnih.gov
Historically, the unique structural framework of THIQs has attracted considerable attention from the scientific community, leading to the development of various synthetic methodologies to access these molecules and their analogs. rsc.org Prominent among these is the Pictet-Spengler condensation, a classic reaction for constructing the THIQ scaffold. rsc.org The versatility of this and other synthetic routes has enabled the creation of a vast library of THIQ derivatives for biological evaluation. rsc.org
The biological potential of THIQ analogs is extensive, with studies reporting activities such as antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov This wide range of activities has spurred ongoing research to explore the structure-activity relationships (SAR) of these compounds, aiming to identify novel therapeutic agents. nih.gov The investigation into THIQ alkaloids continues to be a vibrant area of research, driven by their intricate structures and high therapeutic potential. nih.gov
Table 1: Key Characteristics of Tetrahydroisoquinoline Alkaloids
| Characteristic | Description |
|---|---|
| Core Structure | 1,2,3,4-Tetrahydroisoquinoline |
| Natural Occurrence | Widely distributed in plants; also found in mammals. |
| Synthetic Access | Primarily through methods like the Pictet-Spengler condensation. |
| Biological Activities | Antitumor, antimicrobial, antiviral, anti-inflammatory, neuroprotective. |
| Research Focus | Structure-activity relationship (SAR) studies for therapeutic applications. |
Rationale for Focusing on Polyhydroxylated Tetrahydroisoquinoline Structures
The academic focus on polyhydroxylated tetrahydroisoquinoline structures, such as 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol, is driven by the significant influence of hydroxyl groups on the biological properties of these molecules. The number and position of hydroxyl substituents on the aromatic ring can dramatically alter a compound's interaction with biological targets. researchgate.net
One of the key reasons for this focused interest is the structural similarity of certain polyhydroxylated THIQs to endogenous catecholamines like dopamine (B1211576). nih.gov This resemblance can lead to interactions with catecholaminergic systems in the brain. le.ac.uk For instance, some THIQs with catechol moieties have been investigated for their neurotoxic potential, as they can undergo oxidation to form reactive quinone species and generate reactive oxygen species (ROS), which may contribute to neuronal damage. nih.govnih.gov The study of compounds like this compound, which possesses a catechol-like structure, is therefore relevant to understanding potential mechanisms of neurodegeneration. nih.gov
Furthermore, the presence of multiple hydroxyl groups can enhance the antioxidant properties of a molecule. mdpi.com This is a significant area of research, as oxidative stress is implicated in a variety of disease states. The ability of polyhydroxylated THIQs to scavenge free radicals is a key aspect of their potential therapeutic value. mdpi.com The hydroxylation pattern also influences the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific enzymes and receptors. mdpi.com
Table 2: Influence of Hydroxylation on Tetrahydroisoquinoline Properties
| Property | Effect of Polyhydroxylation | Research Implication |
|---|---|---|
| Biological Activity | Can confer or enhance neuroactivity, antioxidant potential, and enzyme inhibition. | Investigation of therapeutic potential for neurodegenerative diseases and conditions involving oxidative stress. |
| Structural Similarity | Resemblance to endogenous catecholamines. | Study of interactions with dopaminergic and other neurotransmitter systems. |
| Reactivity | Catechol-like moieties can be prone to oxidation, forming reactive species. | Understanding potential mechanisms of both therapeutic action and toxicity. |
| Physicochemical Properties | Alters lipophilicity, electronic distribution, and hydrogen bonding capacity. | Optimization of pharmacokinetic and pharmacodynamic profiles for drug development. |
Historical Context of this compound Research
The specific compound this compound is a member of the isoquinoline (B145761) chemical class. nih.govhmdb.ca Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol . nih.gov
While extensive research has been conducted on the broader class of tetrahydroisoquinoline alkaloids for over a century, dedicated studies on this compound are more recent and specific. Much of the early interest in this particular molecule arose from its identification in the context of catecholamine research. It has been noted as a potential impurity in the synthesis of norepinephrine (B1679862). This association with a critical neurotransmitter spurred further investigation into its own biological properties.
The timeline of research on this compound is intertwined with the development of analytical techniques capable of identifying and characterizing such molecules, often present in complex mixtures. The formal documentation and characterization of this compound in chemical databases mark its entry into the sphere of systematic scientific inquiry. nih.govebi.ac.uk Subsequent research has been driven by the broader interest in polyhydroxylated tetrahydroisoquinolines and their potential physiological effects, as outlined in the preceding section. The investigation into its potential neuroactivity, stemming from its structural similarity to known neurotoxic compounds, represents a significant thread in its research history. le.ac.uk
Table 3: Research Milestones for this compound
| Time Period | Research Focus | Significance |
|---|---|---|
| Mid-20th Century | General synthesis and characterization of tetrahydroisoquinoline alkaloids. | Foundation for later specific compound research. |
| Late 20th Century | Identification as an impurity in norepinephrine synthesis. | Linked the compound to catecholamine pathways and prompted further study. |
| Early 21st Century | Inclusion in chemical and biological databases. | Formalized its status as a compound for academic research. |
| Present | Investigation into its potential neuroactivity and biological effects as a polyhydroxylated THIQ. | Part of the broader effort to understand the structure-activity relationships of this class of compounds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12/h1-2,9-13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMUEXSLJYHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2CN1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965259 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50988-14-2 | |
| Record name | 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050988142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinoline 4,6,7 Triol and Its Derivatives
Established Synthetic Strategies for the Tetrahydroisoquinoline Core
The foundational methods for assembling the tetrahydroisoquinoline framework have been refined over decades, providing robust pathways to this heterocyclic system. These strategies are adaptable for the synthesis of hydroxylated derivatives like 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, primarily by utilizing appropriately substituted starting materials.
Pictet-Spengler Condensation and its Variants
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgjk-sci.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnrochemistry.com For the synthesis of this compound, the key starting material is norepinephrine (B1679862). Norepinephrine possesses the necessary 3,4-dihydroxyphenylethylamine backbone, which forms the 6,7-dihydroxy substitution pattern, and a β-hydroxyl group, which becomes the C4-hydroxyl group in the final product.
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The presence of electron-donating hydroxyl groups on the aromatic ring of norepinephrine facilitates this cyclization. jk-sci.com The reaction conditions can be varied, with harsher conditions (strong acids and heat) often required for less activated aromatic systems. wikipedia.org When an aldehyde other than formaldehyde is used, a new stereocenter is created at the C1 position, leading to the formation of diastereomers. wikipedia.org
Table 1: Representative Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| Phenethylamine | Dimethoxymethane | Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline (B50084) | wikipedia.org |
| Dopamine (B1211576) | 4-Hydroxyphenylacetaldehyde | (Enzymatic) | (S)-Norcoclaurine | nih.gov |
| Tryptamine | Aldehyde/Ketone | Trifluoroacetic Acid | Tetrahydro-β-carboline | hw.ac.uk |
This table presents examples of the Pictet-Spengler reaction to illustrate the scope of this synthetic method.
Multicomponent Reactions in Tetrahydroisoquinoline Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like tetrahydroisoquinolines in a single step from three or more starting materials. researchgate.net These reactions are valued for their atom economy and the ability to rapidly generate molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct substituted tetrahydroisoquinoline cores. nih.gov For instance, a one-pot synthesis of tetrahydroquinolines has been achieved through the condensation of an amine, formaldehyde, and a nucleophilic precursor. nih.gov Adapting such a strategy would involve the selection of starting materials that already contain the required hydroxyl functionalities or precursors that can be easily converted to them.
Advanced and Stereoselective Synthetic Approaches
The biological activity of tetrahydroisoquinolines is often dependent on their stereochemistry. Consequently, significant research has been directed towards the development of stereoselective methods for their synthesis.
Diastereoselective and Enantioselective Isoquinoline (B145761) Hydrogenation
The asymmetric hydrogenation of isoquinolines or their corresponding isoquinolinium salts is a powerful method for accessing chiral tetrahydroisoquinolines. dicp.ac.cn This approach involves the reduction of the C=N bond of the isoquinoline ring using a chiral catalyst, typically a transition metal complex with a chiral ligand. To synthesize a 4-hydroxytetrahydroisoquinoline via this route, one would start with a 4-hydroxyisoquinoline derivative. The hydrogenation of isoquinolinium salts, which are more reactive than the neutral isoquinolines, has been shown to proceed with high enantioselectivity. dicp.ac.cn
The mechanism of iridium-catalyzed hydrogenation of isoquinolinium salts can proceed through a 1,4-reduction followed by a C=N reduction or a 1,2-hydride addition followed by an enamine-imine tautomerization. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.
Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand | Metal | Substrate Type | Reference |
|---|---|---|---|
| (Rax,S,S)-C3*-TunePhos | Iridium | Isoquinolinium salts | dicp.ac.cn |
| Axially chiral bisphosphine ligands | Iridium | Isoquinolines/Isoquinolinium salts |
This table showcases chiral ligands that have been successfully employed in the asymmetric hydrogenation of isoquinoline systems.
Applications of Chiral Auxiliaries in Tetrahydroisoquinoline Synthesis
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of tetrahydroisoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline or to a precursor in a Pictet-Spengler type reaction. hw.ac.uk For example, a chiral sulfoxide auxiliary can be used to direct the diastereoselective Pictet-Spengler reaction of tryptamines. hw.ac.uk After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. This strategy allows for the synthesis of specific stereoisomers of substituted tetrahydroisoquinolines.
Biocatalytic Approaches for Tetrahydroisoquinoline Alkaloid Production
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Norcoclaurine synthase (NCS) is a Pictet-Spenglerase that catalyzes the enantioselective condensation of dopamine with 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, a key precursor to many benzylisoquinoline alkaloids. jk-sci.comnih.gov The enzyme is highly stereospecific, yielding the (S)-configured product. nih.gov
Research has shown that NCS exhibits a degree of substrate promiscuity, accepting various aldehydes as substrates. jk-sci.com This opens up the possibility of using norepinephrine or its analogs in NCS-catalyzed reactions to produce chiral 4-hydroxytetrahydroisoquinolines. The enzymatic reaction typically proceeds under mild, physiological conditions. jk-sci.com Furthermore, imine reductases have been engineered to stereoselectively reduce dihydroisoquinolines to (S)-tetrahydroisoquinolines, offering another biocatalytic route to these valuable compounds. dicp.ac.cn
De Novo Synthetic Routes for Tetrahydroisoquinoline Derivatives
De novo synthesis of the tetrahydroisoquinoline scaffold involves the formation of the heterocyclic ring system from acyclic precursors, offering flexibility in introducing various substituents. While numerous methods exist for the synthesis of the general tetrahydroisoquinoline framework, routes leading to polyhydroxylated derivatives, particularly those with a 4,6,7-triol substitution pattern, are more specialized.
One innovative de novo approach involves the oxidative cleavage of an indene derivative followed by a reductive ring closure. This method commences with the oxidative ring opening of the double bond in a substituted 1H-indene. The resulting diformyl intermediate can then undergo a double reductive amination with a suitable amine to furnish the 1,2,3,4-tetrahydroisoquinoline ring system. This strategy allows for the introduction of diverse substituents on both the aromatic ring and the nitrogen atom, depending on the choice of starting indene and amine.
Another versatile strategy is the multicomponent synthesis, which allows for the construction of complex molecules in a single step from multiple starting materials. One such approach to tetrahydroisoquinolines involves an olefin difunctionalization process. In this reaction, a nitrogen-centered radical adds to an olefin in an anti-Markovnikov fashion, and the resulting intermediate undergoes a [4+2] annulation to form the tetrahydroisoquinoline ring. This method is particularly powerful as the nitrogen-containing reactant can be generated in situ from an alkane, an alkene, and a sulfonamide precursor through a C-H amination, streamlining the synthetic process.
The classic Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for tetrahydroisoquinoline synthesis. Microwave-assisted versions of these reactions have been developed to efficiently generate libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, typically using reagents like phosphorus oxychloride or polyphosphoric acid, to yield a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring directly.
| De Novo Synthetic Route | Key Precursors | Key Transformation(s) | Product |
| Oxidative Cleavage/Reductive Cyclization | Substituted 1H-indene, Amine | Oxidative ring opening, Double reductive amination | Substituted 1,2,3,4-Tetrahydroisoquinoline |
| Multicomponent Olefin Difunctionalization | Alkane, Alkene, Sulfonamide | C-H amination, Radical addition to olefin, [4+2] Annulation | Substituted 1,2,3,4-Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | β-Phenylethylamide | Acid-catalyzed cyclization, Reduction | Substituted 1,2,3,4-Tetrahydroisoquinoline |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Condensation, Intramolecular electrophilic substitution | Substituted 1,2,3,4-Tetrahydroisoquinoline |
Specific Synthesis of this compound and its N-Methylated Analogues
The most direct and widely recognized method for the synthesis of this compound is the Pictet-Spengler reaction utilizing norepinephrine as the starting material. Norepinephrine possesses the requisite 3,4-dihydroxyphenylethylamine backbone with a hydroxyl group at the benzylic position, which becomes the C4 hydroxyl group in the final product.
The reaction involves the condensation of norepinephrine with an aldehyde. Specifically, the reaction with formaldehyde leads to the formation of this compound. When acetaldehyde is used as the carbonyl component, the corresponding 1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is produced. This reaction typically proceeds under mild acidic conditions. The electron-rich nature of the catechol ring of norepinephrine facilitates the intramolecular electrophilic aromatic substitution, which is the key ring-closing step of the Pictet-Spengler reaction.
The synthesis of N-methylated analogues of this compound can be achieved through subsequent N-alkylation of the parent tetrahydroisoquinoline. A common method for N-methylation is reductive amination. This involves treating the secondary amine of the tetrahydroisoquinoline ring with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This process introduces a methyl group onto the nitrogen atom to yield N-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol. It is crucial to select a reducing agent that is compatible with the other functional groups in the molecule, particularly the sensitive phenol and alcohol moieties.
Alternatively, direct N-methylation can be carried out using a methylating agent like methyl iodide or dimethyl sulfate. However, these reagents are highly reactive and can also methylate the hydroxyl groups. Therefore, protection of the hydroxyl groups may be necessary prior to N-methylation, followed by a deprotection step. Enzymatic N-methylation offers a more selective approach. For instance, amine N-methyltransferases can stereospecifically methylate tetrahydroisoquinoline alkaloids using S-adenosylmethionine as the methyl group donor nih.gov.
| Target Compound | Starting Materials | Key Reaction |
| This compound | Norepinephrine, Formaldehyde | Pictet-Spengler Reaction |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | Norepinephrine, Acetaldehyde | Pictet-Spengler Reaction |
| N-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | This compound, Formaldehyde, Reducing Agent | Reductive Amination |
Biosynthesis and Endogenous Occurrence of Tetrahydroisoquinoline 4,6,7 Triol Structures
Natural Sources and Distribution of Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse family of natural products. The THIQ scaffold is a fundamental component of numerous alkaloids found widely throughout the plant kingdom and has also been identified in mammalian species. These compounds are particularly prevalent in certain plant families, including Cactaceae (cactus family), Chenopodiaceae, and Fabaceae. acs.org Simple isoquinoline (B145761) alkaloids are notably distributed among genera such as Papaver, Corydalis, and Thalictrum. rsc.org
The biosynthesis of these alkaloids in plants often involves the condensation of a β-phenylethylamine with a simple aldehyde or keto-acid, a process that establishes the core tetrahydroisoquinoline structure. acs.orgepharmacognosy.com This natural abundance has led to the isolation of many distinct THIQ derivatives, some of which are found in traditional preparations and foods. For instance, the peyote cactus (Lophophora williamsii) is a well-known source of simple THIQ alkaloids like anhalonidine and anhalonine. epharmacognosy.com
Table 1: Examples of Naturally Occurring Tetrahydroisoquinoline Alkaloids and Their Sources
| Alkaloid Name | Natural Source | Plant Family |
| Anhalonidine | Lophophora williamsii (Peyote) | Cactaceae |
| Anhalonine | Lophophora williamsii (Peyote) | Cactaceae |
| (S)-Norcoclaurine | Thalictrum flavum | Ranunculaceae |
| Michellamine B | Ancistrocladus species | Ancistrocladaceae |
| Noscapine | Papaver somniferum (Opium Poppy) | Papaveraceae |
Proposed Biosynthetic Pathways for 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol Scaffolds
The formation of the tetrahydroisoquinoline core, both in nature and in biological systems, is primarily achieved through the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an irreversible ring-closing cyclization. wikipedia.org
For the specific this compound scaffold, the biosynthetic precursors are proposed to be the catecholamine dopamine (B1211576) and the simple sugar derivative D-glyceraldehyde. The structure of dopamine provides the characteristic 6,7-dihydroxy substitution pattern on the aromatic ring of the resulting THIQ molecule. nih.govnih.gov
The key step in forming the complete triol structure is the reaction with glyceraldehyde. This three-carbon aldehyde contains hydroxyl groups, which, upon cyclization with dopamine, can result in the formation of a hydroxyl group at the C-4 position of the newly formed heterocyclic ring. Studies conducted under biomimetic conditions (pH 7.4, 37°C) have demonstrated that dopamine readily undergoes a Pictet-Spengler condensation with D-glyceraldehyde to produce diastereoisomeric tetrahydroisoquinolines, providing a strong chemical basis for this proposed pathway. nih.gov This reaction highlights a potential link between catecholamine metabolism and carbohydrate metabolites in the formation of complex, bioactive THIQ derivatives. nih.gov
Endogenous Formation of Tetrahydroisoquinoline Derivatives in Biological Systems
Beyond their presence in plants, certain tetrahydroisoquinoline derivatives are considered endogenous compounds, as they have been detected in mammalian tissues and fluids, including the brain. Their formation occurs in vivo through non-enzymatic chemical reactions between naturally present precursor molecules.
The endogenous synthesis of THIQs is intrinsically linked to catecholamine metabolism. Catecholamines, such as dopamine, are biogenic amines that possess the necessary β-phenylethylamine structure to serve as one of the primary precursors in the Pictet-Spengler reaction. nih.gov The aromatic ring of dopamine is electron-rich, which facilitates the crucial ring-closing step of the reaction. depaul.edu
The other required precursor is an aldehyde or an α-keto acid. These carbonyl compounds can be derived from various metabolic pathways. For example, aldehydes can be formed from the metabolism of biogenic amines, amino acids, or carbohydrates. The reaction of dopamine with D-glyceraldehyde, a metabolite from glycolysis, exemplifies how a key neurotransmitter can combine with a product of energy metabolism to form a complex THIQ structure like this compound within a biological environment. nih.gov
The presence of endogenous THIQs in the mammalian brain has been confirmed through the use of sensitive and specific analytical techniques. The low concentrations of these compounds necessitate sophisticated methods for their extraction, derivatization, and detection.
Several analytical platforms have been successfully employed for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) has been used to identify and quantify THIQ derivatives in brain tissue. nih.govmdpi.com This method often involves chemical derivatization to increase the volatility and thermal stability of the compounds for analysis. High-performance liquid chromatography (HPLC) is another powerful tool, frequently paired with highly sensitive detectors. acs.org HPLC methods utilizing fluorescence detection, often after derivatization with a fluorescent tag, or electrochemical detection, which is well-suited for easily oxidizable compounds like catechol-containing THIQs, have been developed to measure these alkaloids in brain samples. nih.govacs.org These analytical efforts have been crucial in establishing the endogenous nature of THIQs and exploring their distribution and concentration in the central nervous system. acs.org
Table 2: Analytical Methods for the Detection of Tetrahydroisoquinolines in Brain Tissue
| Analytical Technique | Abbreviation | Detection Method | Key Features |
| Gas Chromatography-Mass Spectrometry | GC-MS | Mass Spectrometry | Provides high specificity and structural information; often requires derivatization. nih.govmdpi.com |
| High-Performance Liquid Chromatography | HPLC | Fluorescence Detection | Offers high sensitivity after derivatization with a fluorescent reagent. nih.gov |
| High-Performance Liquid Chromatography | HPLC | Electrochemical Detection | Highly sensitive for electroactive compounds like catechol-THIQs; measures oxidation/reduction currents. acs.org |
Preclinical Biological Activities of 1,2,3,4 Tetrahydroisoquinoline 4,6,7 Triol and Analogues
Neuropharmacological Investigations of Tetrahydroisoquinoline-4,6,7-triol Derivatives
The tetrahydroisoquinoline (TIQ) scaffold is a core structure in many neuroactive compounds. Derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol have been specifically evaluated for their interactions with critical neurological pathways.
Effects on Dopaminergic Systems and Neurotransmitter Homeostasis
Tetrahydroisoquinoline derivatives have demonstrated significant interactions with the dopaminergic system, a key pathway in motor control, motivation, and reward. The parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), and its analogue salsolinol (B1200041) have been shown to possess antidopaminergic properties. acs.org These compounds can abolish the behavioral (hyperactivity) and biochemical (depression of striatal homovanillic acid levels) effects induced by the dopamine (B1211576) agonist apomorphine. acs.org Furthermore, they are capable of displacing [3H]apomorphine from its binding sites with an efficacy comparable to that of dopamine itself, suggesting a direct interaction with dopamine receptors. acs.org
Studies on TIQ derivatives such as 1-methyl-TIQ (1-MeTIQ) and 1-benzyl-TIQ (1-BnTIQ) indicate that they can produce a slight increase in the firing frequency of substantia nigra neurons. researchgate.net A close analogue of the primary compound of interest, 1,2,3,4-tetrahydro-2-methyl-4,6,7-isoquinolinetriol (TMIQ), has been shown to cause a reduction in dopamine concentrations in several regions of the rat brain, including the substantia nigra and striatum, following intracerebroventricular infusion. wikipedia.org This catecholamine-depleting effect was prevented by pretreatment with monoamine oxidase (MAO) inhibitors, suggesting that the action of TMIQ is dependent on MAO activity. wikipedia.org In addition to dopamine, TMIQ also reduced noradrenaline concentrations in the locus coeruleus and, with lower potency, 5-hydroxytryptamine (serotonin) in the dorsal raphe and substantia nigra. wikipedia.org
Some research also indicates that TIQ itself can act as a reversible MAO inhibitor, which contributes to an activation of monoaminergic systems, including the dopaminergic, noradrenergic, and serotonergic pathways. researchgate.net
Evaluation in In Vitro and In Vivo Models of Neurodegeneration
The potential role of tetrahydroisoquinoline derivatives in the context of neurodegenerative diseases like Parkinson's disease has been a subject of intense study. These compounds have been evaluated in various models to assess both their neurotoxic and neuroprotective potential.
In an in vivo model using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mimic Parkinson's-like neurodegeneration, pretreatment with 1-MeTIQ was found to significantly inhibit the MPTP-induced decrease in the spontaneous firing of dopaminergic neurons. researchgate.net Moreover, 1-MeTIQ suppressed the MPTP-induced formation of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation and oxidative stress. researchgate.net This suggests a potential neuroprotective effect mediated, at least in part, by reducing free radical damage. researchgate.net
Conversely, some analogues have demonstrated neurotoxic properties. The N-methylated triol, TMIQ, has been investigated as a possible MPTP-like compound. wikipedia.org Direct unilateral injections of TMIQ into the striatum of rats produced significant ipsilateral reductions in striatal dopamine, which correlated with a behavioral response of turning towards the side of the injection, a classic indicator of unilateral striatal dopamine depletion. wikipedia.org
In vitro studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been employed to assess the cytotoxicity of various TIQ derivatives. nih.gov These experiments revealed that TIQs with bulky alkyl group substituents at the C-1 position, such as 1-cyclohexyl-TIQ and 1-phenyl-TIQ, significantly reduced cell viability and induced apoptosis. nih.gov These findings suggest that the structural properties of the substituent at the C-1 position play a crucial role in the cytotoxic potential of these compounds. nih.gov
Antidepressant-like Activities in Preclinical Models
Several preclinical studies have provided evidence for the antidepressant-like effects of TIQ and its derivatives. These investigations typically employ behavioral models in rodents that are sensitive to clinically effective antidepressant drugs. researchgate.netnih.gov
In the forced swim test (FST) and the tail suspension test (TST), two widely used screening models for antidepressant activity, both TIQ and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) significantly decreased the immobility time in mice. nih.gov This effect was comparable to that of the classic tricyclic antidepressant imipramine. nih.gov Biochemical analyses accompanying these behavioral studies indicated that the administration of these TIQs led to an activation of noradrenergic and serotonergic systems. nih.gov
Further studies in a chronic mild stress (CMS) model in rats, which is considered to have higher validity for modeling depression, showed that TIQ was able to reverse the CMS-induced decrease in sucrose (B13894) intake, a measure of anhedonia. researchgate.net The potency of TIQ in this model was also comparable to that of imipramine. researchgate.net Importantly, TIQ did not demonstrate psychostimulant properties, as it was shown to reduce locomotor activity, suggesting that its effects in the FST were due to an increase in motivation rather than general hyperactivity. researchgate.net
| Compound | Preclinical Model | Key Finding | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (FST) - Mouse | Significantly decreased immobility time | nih.gov |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Forced Swim Test (FST) - Mouse | Significantly decreased immobility time | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Tail Suspension Test (TST) - Mouse | Significantly decreased immobility time | nih.gov |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Tail Suspension Test (TST) - Mouse | Significantly decreased immobility time | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Chronic Mild Stress (CMS) - Rat | Reversed the decrease in sucrose intake (anhedonia) | researchgate.net |
Modulation of Enzyme Activity by Tetrahydroisoquinoline Derivatives
Derivatives of tetrahydroisoquinoline have been identified as modulators of key enzymes involved in neurotransmitter synthesis and signaling pathways.
Tyrosine Hydroxylase Inhibition by N-Methylated Tetrahydroisoquinolinetriols
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. nih.gov The modulation of its activity has significant implications for dopamine homeostasis. The N-methylated dihydroxy-TIQ, N-methyl-norsalsolinol (also known as 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has been identified as a non-competitive inhibitor of TH activity in vitro, with an IC50 of 10 µM. wikipedia.org This inhibition can lead to a decrease in dopamine synthesis. wikipedia.org
Another closely related compound, salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), also inhibits TH activity in the nanomolar range by binding to both the high and low-affinity dopamine binding sites on the enzyme. nih.gov Notably, salsolinol demonstrates a 3.7-fold greater inhibition of Ser40-phosphorylated TH compared to dopamine itself. nih.gov This potent inhibition of the activated (phosphorylated) form of the enzyme suggests it can effectively prevent the surge in dopamine synthesis that would normally follow TH activation. nih.gov Given that N-methylated TIQs like N-methyl-salsolinol can be formed endogenously, their ability to inhibit TH points to a potential role in the regulation of catecholamine synthesis. scbt.com
Phosphodiesterase Inhibition by Tetrahydroisoquinoline Derivatives
Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), which are critical second messengers in a variety of signaling pathways. scbt.com The tetrahydroisoquinoline scaffold has been utilized as a structural basis for the development of novel PDE inhibitors, particularly for the PDE4 isozyme, which is a key regulator of inflammation. nih.govscbt.com
Broader Spectrum Preclinical Biological Activities of Tetrahydroisoquinoline Analogs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous natural and synthetic compounds that exhibit a wide array of biological activities. nuph.edu.uarsc.org Research into THIQ derivatives has revealed significant potential across various therapeutic areas, driven by the structural versatility of the THIQ core which allows for modifications to modulate its biological profile. nih.govresearchgate.net These activities range from combating infectious agents to modulating inflammatory responses and interacting with other pharmacologically active substances.
Antimicrobial, Antiviral, and Antifungal Properties
Tetrahydroisoquinoline analogs have demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and fungi.
Antimicrobial and Antifungal Activities: A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their bactericidal and fungicidal activities. nih.gov Studies have shown that certain ester and carbamate (B1207046) derivatives exhibit high and broad-range bactericidal activity. nih.gov Specifically, fluorophenylpropanoate ester 13 and halogenated phenyl- and phenethyl carbamates (compounds 17, 18, 21, and 22) displayed the most notable bactericidal effects. nih.gov In terms of antifungal properties, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14) and chlorophenethyl carbamate 22 showed the greatest activity. nih.gov
Further research into novel THIQ derivatives has identified compounds with potent antifungal activity against various phytopathogenic fungi. nih.govresearchgate.net For instance, compounds designated A13 and A25 were found to have significant activity against A. alternate, with EC50 values of 2.375 and 2.251 mg/L, respectively, comparable to the commercial fungicide boscalid. nih.govresearchgate.net Mechanistic studies suggest that these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme and causing damage to the fungal mycelium. nih.gov Similarly, novel isoquinoline (B145761) derivatives introducing a diphenyl ether fragment have shown high inhibition rates against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn
Additionally, chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) structure have been investigated. Compound H4, in particular, showed very high inhibitory activity against Phytophthora capsici with an EC50 value of 5.2 μg/mL, significantly more potent than control drugs Azoxystrobin and Fluopyram. nih.gov This compound appears to target the cell membrane and inhibit mitochondrial SDH activity. nih.gov Other studies have shown that piperidinyl thienotetrahydroisoquinoline derivatives possess significant antibacterial activity against strains like B. cereus, S. aureus, P. aeruginosa, and E. coli. acs.org
Antiviral Activities: The THIQ scaffold has also been a basis for the development of antiviral agents. A series of 1-oxo-2,3,4-trisubstituted THIQ derivatives were synthesized and tested for activity against two human coronavirus strains, 229E and OC-43. nih.gov Certain compounds, such as Avir-8, demonstrated very high activity against the replication of coronavirus strain OC-43. nih.gov
In the context of SARS-CoV-2, novel tetrahydroisoquinoline-based heterocyclic compounds, trans-1 and trans-2, were shown to effectively suppress viral replication in Vero E6 cells. nih.gov Compound trans-1, in particular, exhibited potent anti-SARS-CoV-2 activity in Calu-3 human lung cells (EC50 = 2.78 μM), performing better than chloroquine. nih.gov Its mechanism appears to involve the inhibition of post-entry viral replication. nih.gov Research has also explored THIQ analogs as potential inhibitors of HIV reverse transcriptase (RT), with some derivatives showing potent activity in the nanomolar range and preventing HIV-induced cell death in vitro. rsc.org
| Compound/Analog Class | Activity Type | Target Organism(s) | Key Findings |
|---|---|---|---|
| Fluorophenylpropanoate ester and halogenated phenethyl carbamates | Bactericidal | Various bacteria | Exhibited the most remarkable bactericidal activity in a synthesized series. nih.gov |
| Chlorinated ester and carbamate derivatives | Fungicidal | Various fungi | Displayed the greatest antifungal activity among the tested compounds. nih.gov |
| Compounds A13 and A25 | Fungicidal | A. alternate | Showed EC50 values comparable to the commercial fungicide boscalid. nih.govresearchgate.net |
| Chalcone derivative H4 | Fungicidal | Phytophthora capsici | EC50 value of 5.2 μg/mL, significantly more potent than control drugs. nih.gov |
| 1-Oxo-2,3,4-trisubstituted THIQ derivatives (e.g., Avir-8) | Antiviral | Human coronavirus OC-43 | Demonstrated high activity against viral replication. nih.gov |
| Compound trans-1 | Antiviral | SARS-CoV-2 | Effectively inhibited viral replication in human lung cells (EC50 = 2.78 μM). nih.gov |
| N-substituted THIQ analogs | Antiviral | HIV | Acted as potent reverse transcriptase inhibitors. rsc.org |
Anti-inflammatory and Antioxidant Potential
Tetrahydroisoquinoline derivatives have been investigated for their capacity to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases. researchgate.netnih.gov
Anti-inflammatory Activity: The synthetic alkaloid 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) has demonstrated notable anti-inflammatory effects in both in vivo and in vitro models. nih.govresearchgate.net In a carrageenan-induced paw edema model, MHTP showed an antiedematogenic effect by inhibiting the action of PGE2. nih.govresearchgate.net It also reduced total leukocyte migration in a peritonitis model and inhibited inflammatory cell migration in an acute lung injury model. nih.govresearchgate.net In studies with LPS-stimulated macrophages, MHTP decreased the production of nitric oxide (NO) and reduced levels of pro-inflammatory cytokines IL-1β and IL-6, as well as the anti-inflammatory cytokine IL-10. nih.govresearchgate.net
Another analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also showed a pronounced anti-inflammatory effect in a formalin-induced arthritis model in rats, with its activity being significantly higher than the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org
Antioxidant Potential: The antioxidant properties of THIQ derivatives have also been a subject of study. nih.govresearchgate.net Certain novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and evaluated for their antioxidant capabilities in comparison with Vitamin C. nih.govresearchgate.net Several of these compounds exhibited higher antioxidant activity than Vitamin C, suggesting their potential as potent antioxidant agents. researchgate.net The antioxidant activity of isoquinoline alkaloids like berberine (B55584) has been attributed to their ability to scavenge various free radicals, including DPPH, nitric oxide, and superoxide (B77818) radicals. jst.go.jp
| Compound/Analog | Activity | Experimental Model | Key Findings |
|---|---|---|---|
| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | Anti-inflammatory | Carrageenan-induced paw edema and peritonitis; Acute lung injury model | Reduced edema, leukocyte migration, and inflammatory cell infiltration. nih.govresearchgate.net |
| MHTP | Anti-inflammatory | LPS-stimulated macrophages | Decreased production of NO and cytokines (IL-1β, IL-6, IL-10). nih.govresearchgate.net |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory | Formalin-induced arthritis in rats | Demonstrated an anti-inflammatory effect 3.3 times greater than diclofenac sodium. biomedpharmajournal.org |
| Novel 5,6,7,8-tetrahydroisoquinolines | Antioxidant | In vitro chemical assays | Several compounds showed higher antioxidant activity than Vitamin C. researchgate.net |
Interactions with Other Pharmacological Agents (e.g., Anticonvulsants, P-glycoprotein Inhibitors)
Tetrahydroisoquinoline analogs can interact with other pharmacological agents, potentially enhancing their therapeutic effects or overcoming resistance mechanisms. This has been particularly evident in studies involving anticonvulsant drugs and inhibitors of P-glycoprotein.
Interactions with Anticonvulsants: The endogenous substance 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) has been studied for its interactions with various antiepileptic drugs (AEDs) in the maximal electroshock (MES)-induced seizure model in mice. nih.gov Isobolographic analysis revealed that 1-MeTHIQ in combination with clonazepam, ethosuximide, and gabapentin (B195806) resulted in a supra-additive (synergistic) interaction. nih.gov In contrast, its combination with levetiracetam, vigabatrin, and tiagabine (B1662831) produced an additive interaction. nih.gov A similar study found a synergistic interaction between 1-MeTHIQ and topiramate, while its combination with oxcarbazepine, lamotrigine, and pregabalin (B1679071) was additive. nih.gov These interactions were determined to be pharmacodynamic in nature, as 1-MeTHIQ did not affect the brain concentrations of the AEDs. nih.gov These findings suggest that certain THIQ analogs could be beneficial in combination therapies for epilepsy. nih.govnih.gov
P-glycoprotein (P-gp) Inhibition: P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic drugs from tumor cells. nih.govrsc.org Several tetrahydroisoquinoline derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR. nih.govoup.comnih.gov
A series of novel tetrahydroisoquinoline-indole derivatives were developed, with compound BP3p showing potent MDR reversal activity against doxorubicin (B1662922) in resistant cancer cells (MCF-7/ADR). nih.gov Its mechanism involves inhibiting the efflux function of P-gp. nih.gov Another study on a substituted THIQ compound, B3, found that it increased the chemosensitivity of resistant cells to doxorubicin, enhanced the accumulation of the P-gp substrate rhodamine 123, and significantly decreased tumor weight and volume in a xenograft model when co-administered with doxorubicin. oup.comnih.gov Similarly, tetrahydroquinolinone analogs have been developed as P-gp inhibitors, with several compounds significantly increasing rhodamine accumulation in P-gp over-expressing cells, comparable to the established inhibitor verapamil. rsc.orgnih.gov
| THIQ Analog | Interacting Agent | Context | Type of Interaction/Effect |
|---|---|---|---|
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) | Clonazepam, Ethosuximide, Gabapentin | Anticonvulsant Activity (MES model) | Supra-additive (Synergistic). nih.gov |
| 1-MeTHIQ | Levetiracetam, Vigabatrin, Tiagabine | Anticonvulsant Activity (MES model) | Additive. nih.gov |
| 1-MeTHIQ | Topiramate | Anticonvulsant Activity (MES model) | Supra-additive (Synergistic). nih.gov |
| 1-MeTHIQ | Oxcarbazepine, Lamotrigine, Pregabalin | Anticonvulsant Activity (MES model) | Additive. nih.gov |
| Compound BP3p (THIQ-indole derivative) | Doxorubicin (in resistant cells) | P-glycoprotein Inhibition | Potent MDR reversal by inhibiting P-gp efflux function. nih.gov |
| Compound B3 (Substituted THIQ) | Doxorubicin (in resistant cells) | P-glycoprotein Inhibition | Increased chemosensitivity and inhibited P-gp-mediated efflux. oup.comnih.gov |
| Tetrahydroquinolinone analogs | Rhodamine 123 (P-gp substrate) | P-glycoprotein Inhibition | Significantly increased substrate accumulation, comparable to verapamil. rsc.orgnih.gov |
Mechanisms of Action at a Molecular and Cellular Level
Receptor Binding and Transporter Interaction Profiles
The interaction of tetrahydroisoquinoline derivatives with neuronal receptors and transporters is a primary area of investigation, suggesting a significant modulatory role in neurotransmission.
The THIQ nucleus is a recognized structure for targeting dopamine (B1211576) receptors, with many derivatives showing high affinity and selectivity, particularly for the D3 receptor subtype. nih.gov The D3 receptor is concentrated in the limbic areas of the brain and is implicated in cognition, emotion, and reward. frontiersin.org
Research into a series of N-alkylated THIQ derivatives has led to the development of potent and selective antagonists for the dopamine D3 receptor. nih.gov For example, modifications to the arylamide moiety and the THIQ substructure have produced compounds with affinities in the low nanomolar range and significant preference for the D3 receptor over the D2 subtype. nih.gov One such derivative, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, displays a high affinity for the human D3 receptor (hD3) with a Kᵢ of 12 nM and a 123-fold selectivity over the D2 receptor. nih.gov
Further studies on other analogs, such as those featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, also demonstrate strong and selective affinity for the D3 receptor. nih.govmssm.edu The hydroxyl group on the THIQ ring appears to be crucial for this high affinity, with docking studies suggesting it forms key hydrogen bonds within the orthosteric binding pocket of the D3 receptor. nih.govmssm.edu An in silico study of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a condensation product of phenylacetaldehyde (B1677652) and dopamine, also revealed a potential modulation of both D1 and D2 dopamine receptors. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Selected Tetrahydroisoquinoline Derivatives This table presents data for structural analogs to illustrate the affinity of the THIQ scaffold for dopamine receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (D2/D3) |
| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) nih.gov | hD3 | 12 | 123-fold |
| Biphenyl arylamide derivative (4a) nih.gov | D3 | 2.7 | ~300-fold |
| 4-cyanophenyl analogue (7) nih.gov | D3 | 6.3 | >158-fold (Inactive at D2) |
| Indolylpropenamido derivative (31) nih.gov | D3 | pKᵢ = 8.4 | 150-fold |
Serotonin (B10506) and Norepinephrine (B1679862) Transporter Modulation
Evidence suggests that THIQ compounds also modulate other monoaminergic systems, including those of serotonin (5-HT) and norepinephrine (NE). Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated that their administration leads to the activation of noradrenergic and serotonergic systems. nih.gov This activity is a key mechanism for many antidepressant drugs. nih.gov
Additionally, certain 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to release norepinephrine from mouse hearts in vivo. nih.gov However, this activity is sensitive to structural changes; methyl substitutions at the 2 or 4 positions of the THIQ ring eliminated this specific norepinephrine-depleting effect. nih.gov The human norepinephrine transporter (NET) is a member of the neurotransmitter/sodium symporter family, which also includes transporters for serotonin and dopamine. frontiersin.org The ability of THIQ derivatives to influence norepinephrine levels points to a potential interaction with this transporter.
Enzymatic Pathways Affected by Tetrahydroisoquinoline-4,6,7-triol
The structural similarity of THIQ derivatives to endogenous monoamines suggests they are likely to interact with the enzymes responsible for monoamine metabolism.
One of the most significant enzymatic interactions identified is the inhibition of monoamine oxidase (MAO). 1MeTIQ, a well-characterized endogenous THIQ derivative, is known to be a reversible and moderate inhibitor of both MAO-A and MAO-B. nih.govsigmaaldrich.com MAO enzymes are responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov By inhibiting MAO, 1MeTIQ prevents the breakdown of these monoamines, leading to their increased concentration in the brain. nih.gov This mechanism is believed to contribute significantly to its antidepressant-like and neuroprotective properties. nih.gov
Furthermore, the catechol-like structure present in many hydroxylated THIQs suggests a potential interaction with another key enzyme in catecholamine metabolism, catechol-O-methyltransferase (COMT). nih.gov Studies have evaluated various 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines as both substrates and inhibitors of COMT, indicating another potential pathway through which these compounds can influence neurotransmitter levels. nih.gov
Cellular Signaling Pathway Modulation
Research into synthetic THIQ derivatives has revealed their ability to modulate critical intracellular signaling pathways, particularly those related to inflammation and cell survival.
Several studies have shown that THIQ compounds can inhibit the nuclear factor-κB (NF-κB) signaling pathway. nih.govspandidos-publications.com NF-κB is a transcription factor complex that plays a central role in regulating the immune response to infection and cellular responses to stimuli such as stress. spandidos-publications.commdpi.com Aberrant or excessive activation of NF-κB is linked to cancer and inflammatory diseases. nih.gov A synthesized THIQ derivative known as CKD-712 has been reported to exert anti-inflammatory and anticancer effects by suppressing NF-κB activity. spandidos-publications.com Specifically, certain THIQ derivatives have been shown to block the nuclear translocation of NF-κB, a critical step in its activation, thereby preventing the transcription of its target genes which are involved in cell proliferation and survival. nih.govspandidos-publications.com This mechanism highlights the potential of the THIQ scaffold to serve as a basis for developing agents that can modulate inflammatory and oncogenic processes. nih.gov
Oxidative Stress and Cellular Protection Mechanisms
A growing body of evidence points to the neuroprotective capabilities of THIQ compounds, which appear to be linked to their ability to counteract oxidative stress. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributing factor in a range of brain pathologies. nih.gov
Derivatives such as 1MeTIQ are recognized for their neuroprotective and antioxidant properties. nih.gov The mechanism for this protection is multifaceted. Some THIQs have been shown to increase the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, thereby enhancing the cell's capacity to handle oxidative insults. mdpi.comresearchgate.net Furthermore, 1-methyl THIQ has been demonstrated to act as a direct scavenger of free radicals. rsc.org The presence of hydroxyl groups on the aromatic ring, as is the case in 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, is a common feature of phenolic antioxidants and likely contributes to this free-radical scavenging ability. mdpi.com Studies on hydroxyl-substituted 1MeTIQ derivatives have confirmed their neuroprotective activity against cellular toxicity. nih.gov
Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinoline 4,6,7 Triol Derivatives
Impact of Hydroxyl Group Substitution Pattern on Biological Activity
The substitution pattern of hydroxyl groups on the aromatic ring of the THIQ scaffold is a critical determinant of biological activity. The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) functions, is known to be favorable for the key cyclization step in the synthesis of these compounds. rsc.orgresearchgate.net
In other studies, compounds featuring a 6,7-dimethoxy arrangement have demonstrated superior bioactivity across various therapeutic targets. researchgate.net This substitution pattern is integral to the binding of certain THIQ analogs to targets such as the HIV-1 reverse transcriptase (RT), where the dimethoxy groups engage in hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.gov
Influence of N-Substitution on Pharmacological Profiles
Modification at the nitrogen atom (N-2 position) of the THIQ ring is a common strategy to modulate the pharmacological profile of these derivatives. The characteristics of the N-substituent, particularly its lipophilicity and shape, can have a profound impact on potency, solubility, and metabolic stability. nih.govrsc.org
For example, in the development of antimalarial THIQ analogs, it was found that while iso-butyl substitution at the N-2 position led to better potency, these compounds were metabolically labile. rsc.org To enhance stability, an N-2,2,2-trifluoroethyl group was introduced, which resulted in lead candidates with good solubility, high metabolic stability, and potent antimalarial activity both in vitro and in vivo. rsc.org
The influence of N-substitution is also evident in the development of novel bradycardic agents and CXCR4 antagonists. researchgate.netnih.gov In the case of CXCR4 antagonists, various alkyl, amide, and benzyl (B1604629) substitutions at the secondary nitrogen were explored to enhance lipophilicity, although the parent compound remained the most attractive analog in that particular series. nih.gov The following table illustrates how different N-acyl substitutions on the THIQ scaffold can influence bradycardic activity in rats.
| Compound | N-Substituent | Bradycardic Activity (% decrease in heart rate) |
|---|---|---|
| Zatebradine | Reference | 25% |
| Compound 8a | Acyl Group | >25% (prolonged duration) |
Data adapted from studies on novel specific bradycardic agents. researchgate.net
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry is a critical factor that can dictate the biological activity of THIQ derivatives. The three-dimensional arrangement of substituents can significantly affect how a molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.
The synthesis of specific enantiomers or diastereomers is often pursued to isolate the most active or selective isomer. For instance, asymmetric synthesis methods are employed to produce specific stereoisomers like (R)-(+)-crispine A, indicating the importance of a defined stereochemistry for its biological function. researchgate.net In the development of anticonvulsant THIQ derivatives, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as the most effective isomer, highlighting the role of chirality at the C-1 position. nih.gov
Substituent Effects on Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Affinity)
The SAR of THIQ derivatives is often highly target-specific. Subtle changes to the substitution pattern can dramatically alter affinity and selectivity for different enzymes and receptors.
Phosphodiesterase 4 (PDE4) Inhibition: In the design of PDE4 inhibitors based on a 7-(cyclopentyloxy)-6-methoxy-THIQ scaffold, SAR studies revealed key insights. Attaching a methoxy (CH₃O) or trifluoromethoxy (CF₃O) group to a phenyl ring substituent at the para-position enhanced inhibitory activity against the PDE4B subtype. nih.gov Furthermore, a sulfonamide group was found to be crucial for improving both inhibitory activity and selectivity. The addition of rigid substituents at the C-3 position of the THIQ ring also favored subtype selectivity. nih.gov
| Compound | Key Substituent | PDE4B IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|---|
| Rolipram | Reference | 1.54 | 2.5 |
| 19 | p-OCHF₂ on phenyl; sulfonamide | 0.88 | 52.5 |
Data adapted from studies on THIQ derivatives as PDE4 inhibitors. nih.gov
Phenylethanolamine N-methyltransferase (PNMT) Inhibition: For PNMT, substitutions at the C-3 position have been explored. A methyl group at this position enhanced inhibitory activity compared to the unsubstituted THIQ. nih.gov However, extending this to a 3-ethyl group diminished potency, suggesting the active site is sterically constrained. Interestingly, a 3-(hydroxymethyl)-THIQ analog showed good activity, which was attributed to a specific hydrogen bond interaction with an active-site residue rather than just steric tolerance. nih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: For THIQ derivatives acting as PPARγ partial agonists, substitutions at the N-2 and C-7 positions, along with an acidic group at the C-6 position, were found to be critical for activity. researchgate.net These studies led to the identification of a novel scaffold for selective PPARγ partial agonists with potential anti-diabetic effects. researchgate.net
Computational Approaches to SAR Elucidation
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the SAR of THIQ derivatives. These techniques provide insights into the binding modes of ligands at their target sites, helping to rationalize observed biological activities and guide the design of new analogs. nuph.edu.ua
Molecular docking studies have been successfully employed to elucidate the binding patterns of THIQ derivatives with various targets:
HIV-1 Reverse Transcriptase: Docking studies of 6,7-dimethoxy THIQ analogs revealed that this core structure makes important hydrophobic contacts with key residues (Tyr-188, Tyr-181, Trp-229) in the non-nucleoside inhibitor binding pocket, explaining the activity of these compounds. nih.govscispace.com
PDE4 Inhibitors: The favorable subtype selectivity of C-3 substituted THIQ derivatives was found to be consistent with docking simulations, which helped visualize the interactions within the enzyme's active site. nih.gov
Sigma-2 Receptor: Homology modeling, docking, and MD simulations have been used to understand the binding pattern of 6,7-dimethoxy-THIQ derivatives as selective sigma-2 receptor ligands, which is a promising target in cancer therapy. nih.gov These computational models help in designing new ligands with improved affinity and selectivity. nih.gov
DNA Gyrase: For THIQ-dipeptide conjugates with antimicrobial properties, computational studies showed significant binding interactions and affinity against E. coli DNA gyrase, correlating with their observed antibacterial activity. researchgate.net
These in silico approaches serve as a powerful complement to experimental synthesis and biological evaluation, accelerating the development of novel THIQ-based therapeutic agents.
Metabolic Pathways and Preclinical Pharmacokinetic Research
Identification of Metabolic Transformations of Tetrahydroisoquinoline-4,6,7-triol Derivatives
The metabolic transformation of 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is anticipated to proceed through a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. These transformations are designed to increase the polarity of the compound, thereby facilitating its excretion from the body.
Phase I Metabolic Reactions (e.g., Demethylation, Dehydrogenation, Oxidation)
Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, which already possesses hydroxyl groups, further oxidation is a plausible metabolic pathway.
Oxidation: The tetrahydroisoquinoline nucleus can undergo oxidation. For instance, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), have shown that it can be metabolized to isoquinoline (B145761), indicating a dehydrogenation process. While specific data for the triol derivative is not available, it is conceivable that similar oxidative pathways could occur.
Hydroxylation: Although the molecule is already tri-hydroxylated, further hydroxylation at other positions on the aromatic ring or the aliphatic part of the isoquinoline structure is a common Phase I reaction for many xenobiotics. The primary enzymes responsible for these oxidative reactions are the cytochrome P450 (CYP) family of enzymes located predominantly in the liver.
N-Dealkylation/Demethylation: In the case of N-substituted derivatives of this compound, N-dealkylation would be a significant metabolic route. For example, N-methylated tetrahydroisoquinolines are known to undergo demethylation.
Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to the formation of highly water-soluble conjugates that are readily excreted. Given the presence of three hydroxyl groups, this compound is an excellent candidate for extensive Phase II metabolism.
Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the hydroxyl moieties, forming glucuronide conjugates.
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups, resulting in sulfate conjugates. For other catechol-containing tetrahydroisoquinolines, such as norsalsolinol, conjugation with sulfate and glucuronic acid has been observed.
Methylation: The catechol structure (adjacent hydroxyl groups at positions 6 and 7) of this compound makes it a likely substrate for catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups, typically at the meta-position.
In Vitro and In Vivo Metabolic Profiling Studies
To experimentally determine the metabolic fate of this compound, a combination of in vitro and in vivo studies is essential.
In Vitro Models:
Liver Microsomes: These preparations are rich in CYP enzymes and UGTs and are widely used to study Phase I and Phase II metabolism.
Hepatocytes: Intact liver cells provide a more complete metabolic system, containing both Phase I and Phase II enzymes, as well as cofactors.
Recombinant Enzymes: Using specific recombinant CYP or UGT isoforms can help identify the key enzymes responsible for the metabolism of the compound.
In Vivo Models:
Analysis of biological matrices like plasma, urine, and feces from these animals allows for the identification of the parent compound and its metabolites.
The following table outlines the typical experimental systems used in metabolic profiling:
| Experimental System | Phase of Metabolism Studied | Key Enzymes/Processes | Advantages | Limitations |
| Liver Microsomes | Phase I & some Phase II | CYPs, UGTs, FMOs | High-throughput, cost-effective | Lacks cytosolic enzymes, requires cofactors |
| Hepatocytes | Phase I & Phase II | Comprehensive enzyme profile | More physiologically relevant than microsomes | Shorter viability, more complex to maintain |
| Recombinant Enzymes | Specific enzyme pathways | Individual CYP or UGT isoforms | Identifies specific enzyme contributions | May not reflect the complexity of in vivo metabolism |
| Animal Models (In Vivo) | Overall ADME profile | All metabolic processes | Provides integrated pharmacokinetic data | Species differences in metabolism may not reflect human metabolism |
Prediction of Metabolic Fate using Computational Models
In the early stages of drug discovery and development, computational (in silico) models are increasingly used to predict the metabolic fate of new chemical entities. These models can provide valuable insights into potential sites of metabolism and the types of metabolites that may be formed.
Structure-Based Models: These models use the three-dimensional structures of metabolic enzymes, such as CYPs, to dock the substrate and predict its binding affinity and orientation, thereby identifying potential sites of metabolism.
Ligand-Based Models: These approaches rely on the chemical structure of the compound to predict its metabolic fate. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are trained on large datasets of known metabolic transformations to predict the metabolism of new compounds.
Rule-Based Expert Systems: These systems contain a knowledge base of established metabolic reactions and biotransformation rules. They can predict the likely metabolites of a compound by applying these rules to its chemical structure.
The following table summarizes some of the computational approaches used for predicting metabolism:
| Computational Approach | Principle | Information Provided |
| Ligand-Based (e.g., QSAR, Machine Learning) | Correlates chemical structure features with metabolic liability. | Likelihood of metabolism, potential sites of metabolism. |
| Structure-Based (e.g., Molecular Docking) | Simulates the interaction of the compound with the active site of a metabolic enzyme. | Binding affinity, orientation in the active site, likely sites of metabolism. |
| Rule-Based Expert Systems | Applies a set of known biotransformation rules to the compound's structure. | A list of predicted metabolites and metabolic pathways. |
These computational tools can help prioritize compounds for further experimental investigation and guide the design of molecules with improved metabolic stability.
Advanced Analytical Methodologies for the Study of 1,2,3,4 Tetrahydroisoquinoline 4,6,7 Triol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol from complex biological matrices and for its subsequent quantification. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) are the most powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of tetrahydroisoquinoline alkaloids. For polar compounds like this compound, reversed-phase (RP) HPLC is the method of choice. A C18 column is commonly employed as the stationary phase, offering excellent separation capabilities for a wide range of analytes.
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase for the analysis of related dopamine-derived isoquinolines consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous buffer is carefully controlled to ensure the analyte is in a suitable ionization state for optimal retention and peak shape. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH can provide good separation of polar aromatic compounds. Gradient elution, where the proportion of the organic solvent is varied during the chromatographic run, is often employed to effectively separate compounds with a range of polarities that may be present in a single sample.
Detection is most commonly achieved using a UV detector. The aromatic nature of this compound allows for its detection at a specific wavelength, typically around 280 nm, which corresponds to the absorbance maximum of the catechol moiety. The following table summarizes typical HPLC parameters that could be adapted for the analysis of this compound based on methods for similar compounds.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Phosphate Buffer (pH 2.5-4.5) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-20 µL |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
For enhanced sensitivity and selectivity, especially in complex biological matrices, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
The mass spectrometer provides highly selective detection based on the mass-to-charge ratio (m/z) of the analyte and its fragment ions. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound, typically operating in the positive ion mode to generate the protonated molecule [M+H]⁺.
In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule) is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for the quantification of the analyte even at very low concentrations. The fragmentation pattern of isoquinoline (B145761) alkaloids is well-characterized, often involving the cleavage of the bonds in the tetrahydroisoquinoline ring system. For this compound, fragmentation would likely involve losses of water and other small neutral molecules from the hydroxylated ring.
| Parameter | Typical Conditions |
| UHPLC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 182.08 |
| Potential Product Ions | To be determined experimentally |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while fluorescence detection offers high sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR are employed to elucidate the structure of this compound.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For this compound, one would expect to see signals for the aromatic protons on the catechol ring, as well as signals for the methylene (B1212753) and methine protons of the tetrahydroisoquinoline core. The protons of the hydroxyl groups may appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). The expected chemical shifts for the carbons in this compound can be predicted based on the known values for the parent 1,2,3,4-tetrahydroisoquinoline (B50084) and the effects of the hydroxyl substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~4.0 | ~45 |
| C3 | ~3.0 | ~40 |
| C4 | ~4.5 | ~65 |
| C4a | - | ~125 |
| C5 | ~6.5 | ~115 |
| C6 | - | ~145 |
| C7 | - | ~145 |
| C8 | ~6.4 | ~112 |
| C8a | - | ~120 |
Note: These are predicted values based on structurally similar compounds and are subject to experimental verification.
Fluorescence Detection Methods
The presence of the catechol moiety in this compound imparts native fluorescence properties to the molecule. This allows for its highly sensitive detection using a fluorescence detector, often coupled with HPLC. The fluorescence of hydroxylated tetrahydroisoquinolines is pH-dependent, with the intensity often being enhanced under specific pH conditions.
The excitation and emission wavelengths are key parameters for fluorescence detection. For catechol-containing compounds, excitation is typically in the ultraviolet region, with emission occurring at a longer wavelength in the visible region. The specific excitation and emission maxima for this compound would need to be determined experimentally but are expected to be similar to other dihydroxylated isoquinolines. The use of fluorescence detection can significantly lower the limit of detection compared to UV detection, making it particularly suitable for the analysis of trace amounts of the compound in biological samples.
| Parameter | Expected Characteristics |
| Excitation Wavelength (λex) | ~280-320 nm |
| Emission Wavelength (λem) | ~340-450 nm |
| pH Dependence | Fluorescence intensity is likely pH-dependent |
Method Development for Biological Sample Analysis
The analysis of this compound in biological samples, such as plasma, urine, or cerebrospinal fluid, presents unique challenges due to the complexity of the matrix and the potential for the compound to be present at low concentrations. Therefore, robust method development and validation are essential.
A critical first step in the analysis of biological samples is sample preparation. The goal of sample preparation is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a polar compound like this compound, a combination of PPT followed by SPE may be necessary to achieve a clean extract suitable for LC-MS/MS analysis.
Method validation is performed to ensure the reliability of the analytical method. Key validation parameters, as per regulatory guidelines, include selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity is the ability of the method to distinguish the analyte from other components in the sample.
Linearity is established by analyzing a series of calibration standards over a defined concentration range.
Accuracy and Precision are determined by analyzing quality control (QC) samples at different concentration levels.
Recovery assesses the efficiency of the extraction process.
Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Given that this compound may be an endogenous compound, a significant challenge in method development is the unavailability of a true blank matrix. In such cases, a surrogate matrix or the standard addition method may be employed for calibration.
Theoretical and Computational Chemistry Investigations of 1,2,3,4 Tetrahydroisoquinoline 4,6,7 Triol
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking studies are instrumental in predicting the binding affinities and modes of interaction between a ligand, such as 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, and a biological target, typically a protein or enzyme. While specific docking studies for this triol derivative are not extensively documented in publicly available literature, the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been the subject of such investigations, shedding light on potential targets.
A hypothetical docking study of this compound would involve the following steps:
Target Selection: Based on the known biological activities of similar compounds, potential targets would be identified.
Preparation of Ligand and Receptor: The 3D structure of the triol would be generated and optimized, and the crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the receptor to predict the most favorable binding poses.
Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
These studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for the rational design of more potent and selective analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a wealth of information, including:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Maps: Visualization of the charge distribution on the molecular surface, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.
Reactivity Descriptors: Calculation of parameters like chemical hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity.
The three hydroxyl groups on the aromatic ring of this compound are expected to significantly influence its electronic properties. These electron-donating groups would increase the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution and also influencing its antioxidant properties. The nitrogen atom in the tetrahydroisoquinoline ring introduces a site of basicity and nucleophilicity. Quantum chemical calculations can precisely map these electronic features and predict the most likely sites for metabolic reactions or interactions with biological targets.
In Silico Prediction of Biological Activities and ADMET Properties
In silico tools play a pivotal role in the early stages of drug discovery by predicting the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This predictive approach helps in prioritizing candidates for further development and identifying potential liabilities.
Biological Activity Prediction: Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. For this compound, such predictions would be based on the activities of structurally similar compounds present in the software's database. Given the known activities of THIQ derivatives, predicted activities could include neuroprotective, antioxidant, and enzyme inhibitory effects.
ADMET Prediction: Various computational models are available to predict the ADMET properties of a drug candidate. These predictions are crucial for assessing the compound's potential to be developed into a safe and effective drug. A summary of predicted ADMET properties for this compound, based on its physicochemical properties, is presented in the table below. These values are computationally derived and await experimental verification.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 181.19 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol-Water Partition Coefficient) | -0.5 | Indicates good hydrophilicity |
| Hydrogen Bond Donors | 4 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Topological Polar Surface Area (TPSA) | 72.7 Ų | Suggests good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low | May have limited central nervous system effects |
| Human Intestinal Absorption (HIA) | Predicted to be high | Good potential for oral absorption |
| P-glycoprotein Substrate | Prediction varies | Could be subject to efflux from cells |
| CYP450 Inhibition | Prediction varies | Potential for drug-drug interactions |
Conformational Analysis and Stereochemical Prediction
The tetrahydroisoquinoline ring system can adopt several conformations, often described as half-chair or twist-boat forms. The energy difference between these conformers is typically small, and the molecule can exist as a mixture of conformers in solution. The substituents on the ring, particularly the hydroxyl group at the C4 position, will influence the preferred conformation due to steric and electronic effects.
Furthermore, the carbon atom at position 4 (C4) is a chiral center, meaning that this compound can exist as a pair of enantiomers: (R)-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol and (S)-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol. It is well-established that enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, predicting the stereochemical outcome of a synthesis and understanding the conformational preferences of each enantiomer are crucial.
Computational methods can be used to:
Perform a systematic conformational search to identify all low-energy conformers.
Calculate the relative energies of these conformers to determine their populations at a given temperature.
Predict the stereochemical outcome of chemical reactions that form the chiral center at C4.
This information is vital for understanding how the molecule will interact with chiral biological macromolecules and for the development of stereoselective syntheses.
Emerging Research Avenues and Future Perspectives
Development of Novel Tetrahydroisoquinoline-4,6,7-triol Analogs
The development of novel analogs based on the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is a primary focus of ongoing research, aiming to enhance potency, selectivity, and therapeutic efficacy for various biological targets. nih.govrsc.org While research specifically on 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol analogs is nascent, the broader THIQ class provides a roadmap for future development. rsc.org Scientists are modifying the core THIQ structure at key positions to modulate its interaction with biological systems. nih.gov
Derivatization strategies often involve:
N-Alkylation: Introducing various alkyl or aryl groups at the nitrogen atom of the THIQ ring. This has led to the synthesis of selective dopamine (B1211576) D3 receptor antagonists. nih.gov
Substitution on the Aromatic Ring: Adding different functional groups to the benzene (B151609) ring portion of the scaffold. For example, THIQs with a chloro group at the 4-position of an attached phenyl ring have shown significant KRas inhibition in colon cancer cell lines. nih.gov
Modifications at the C-1 Position: Introducing various substituents at the first carbon of the isoquinoline (B145761) structure, which has been shown to influence anticonvulsant and other pharmacological activities. mdpi.com
These modifications have produced a wide array of compounds with potential applications as anticancer, anti-angiogenesis, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.gov For instance, compound GM-3-18 exhibited significant KRas inhibition with IC50 values from 0.9 µM to 10.7 µM across various colon cancer cell lines, while compound GM-3-121 showed potent anti-angiogenesis activity with an IC50 of 1.72 µM. nih.gov Another analog, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, has a high affinity for the human dopamine D3 receptor (Ki = 12 nM) and a 123-fold preference over the D2 receptor subtype. nih.gov
Future development of this compound analogs will likely focus on leveraging its triol substitution to explore antioxidant properties while making targeted modifications to the scaffold to engage specific pathological targets.
| Analog/Derivative Class | Key Structural Modification | Studied Biological Activity | Example Compound | Reference |
|---|---|---|---|---|
| N-Alkylated THIQs | Derivatization of the arylamide moiety and tetrahydroisoquinoline substructure | Selective dopamine D3 receptor antagonists | (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide | nih.gov |
| Substituted THIQs | Substitution on an attached phenyl ring (e.g., chloro group) | KRas inhibition, anti-cancer | GM-3-18 | nih.gov |
| C1-Substituted THIQs | Acyl and aroyl groups at the 1-position | NF-κB inhibition, cytotoxicity | Compound 6g | nih.gov |
| 1,1-Dialkyl THIQs | Two alkyl groups at the C-1 position | Peripheral vasodilatory and anticonvulsant effects | (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | mdpi.com |
Integration of Multi-Omics Data in Tetrahydroisoquinoline Research
The complexity of the biological systems that tetrahydroisoquinolines interact with necessitates advanced research approaches. The integration of multi-omics data—combining genomics, epigenomics, proteomics, and metabolomics—offers a powerful framework for uncovering the intricate mechanisms of action of THIQ compounds. mdpi.commedrxiv.org This innovative approach can elucidate complex drug-disease interactions and identify novel biomarkers, paving the way for personalized medicine. mdpi.commedrxiv.org
In the context of THIQ research, a multi-omics strategy could:
Identify Novel Targets: By analyzing changes across multiple molecular layers (genes, proteins, metabolites) in response to a THIQ analog, researchers can identify previously unknown biological targets. youtube.com
Elucidate Mechanisms of Action: Integrating different omics datasets can reveal the downstream effects of a compound binding to its target, mapping out the entire signaling pathway and identifying off-target effects. mdpi.com
Discover Biomarkers: Multi-omics analysis can identify specific molecular signatures (e.g., genetic variations, methylation patterns, metabolite levels) that predict a patient's response to a THIQ-based therapy. medrxiv.org
Build Predictive Models: By combining multi-omics data with AI-driven drug design and machine learning algorithms, researchers can build models to predict the efficacy and biological activity of novel THIQ analogs before synthesis. mdpi.comyoutube.com
While comprehensive multi-omics studies focused specifically on this compound have yet to be published, the application of these techniques in related fields, such as cancer and neurological disorders, demonstrates their immense potential for advancing THIQ research. mdpi.commedrxiv.org
Exploration of Endogenous Roles in Physiological and Pathophysiological Processes
1,2,3,4-Tetrahydroisoquinoline and some of its derivatives are considered endogenous compounds, present in the mammalian brain and capable of crossing the blood-brain barrier. nih.govnih.gov These molecules can be formed from dietary precursors through non-enzymatic reactions, such as the Maillard reaction that occurs during cooking, followed by a Pictet-Spengler type reaction with dopamine. nih.gov
The endogenous roles of THIQs are complex and appear to be highly dependent on their specific chemical structure, particularly the presence and position of catechol moieties. nih.gov
Neurotoxicity and Neuroprotection: Certain THIQs are potent neurotoxins. Their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a well-known neurotoxin that induces parkinsonism, has implicated them in the pathology of neurodegenerative diseases. nih.govnih.gov Conversely, other derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTHIQ), have demonstrated neuroprotective and neurorestorative actions. nih.gov For example, pretreatment with 1-MeTHIQ has been shown to inhibit the decrease in dopaminergic spontaneous firing induced by MPTP and suppress the formation of thiobarbituric acid-reactive substances, suggesting a role in reducing oxidative stress. nih.gov
Dopaminergic System Modulation: THIQs can modulate the dopaminergic system. Studies have shown that while some derivatives have minimal direct effects on the firing rate of dopaminergic neurons, they can protect these neurons from other toxins. nih.gov The condensation of phenylacetaldehyde (B1677652) with dopamine can produce 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a compound that may modulate dopamine D1 and D2 receptors. nih.gov
Future research is aimed at clarifying the specific roles of endogenous THIQs like this compound in normal brain function and their potential contribution to the progression of neurological disorders.
| THIQ Derivative | Potential Endogenous Role | Observed Effect | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Neuromodulator | Had no effects on dopaminergic spontaneous firing in one study. | nih.gov |
| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) | Neuroprotectant | Inhibited MPTP-induced toxicity and suppressed free radical formation. | nih.gov |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) | Neuromodulator | Produced a weak increase in firing frequency of dopaminergic neurons. | nih.gov |
| Tetrahydropapaveroline (THP) | Neurotoxin | Considered a potent neurotoxin. | nih.gov |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | Neuromodulator | Identified as a condensation product of phenylacetaldehyde with dopamine; may modulate D1/D2 receptors. | nih.gov |
Advanced Methodological Innovations in Synthesis and Analysis
Advances in synthetic organic chemistry and analytical techniques are crucial for accelerating research into this compound and its analogs.
Innovations in Synthesis: The construction of the THIQ core is well-established, but modern methods focus on improving efficiency, yield, and enantioselectivity. nih.govresearchgate.net
Pictet-Spengler Reaction: This remains a cornerstone for THIQ synthesis. nih.gov Innovations include the use of microwave assistance, which can dramatically reduce reaction times and improve yields. For example, the cyclization of 2-(3,4-dimethoxyphenyl) ethylamine (B1201723) with benzaldehyde (B42025) in the presence of trifluoroacetic acid under microwave irradiation afforded the product in 98% yield in just 15 minutes. nih.gov
Asymmetric Synthesis: Given the importance of chirality in biological activity, enantioselective synthesis is a major focus. mdpi.com Methods like asymmetric hydrogenation and transfer hydrogenation using transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) or organocatalysts are employed to produce optically active THIQs. mdpi.com
Multicomponent Reactions (MCRs): These powerful strategies allow for the construction of structurally diverse and complex THIQ derivatives in a single step, which is highly efficient for building libraries of compounds for screening. nih.gov
Novel Cyclization Strategies: Methods such as the Bischler–Napieralski reaction followed by asymmetric transfer hydrogenation are used for the total synthesis of complex THIQ-containing natural products. nih.gov
Innovations in Analysis: Accurate identification and quantification of THIQs in complex biological matrices are essential for both preclinical and clinical research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for analyzing THIQs in biological samples like blood, brain, and liver tissue. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification of THIQ derivatives, particularly in forensic analysis. researchgate.net
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural characterization and confirmation of newly synthesized THIQ compounds. researchgate.netresearchgate.net
These advanced methods provide the necessary tools to synthesize novel and stereochemically pure this compound analogs and to study their fate and action in biological systems with high precision.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
